3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as aminopyrazoles and oxoketene dithioacetals, in the presence of a catalyst like trifluoracetic acid.
Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the carboxylic acid group.
Acidification: The final step involves acidification to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Reagents such as thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various esters and amides
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in modulating biological processes.
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Uniqueness: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride stands out due to its amino group, which imparts unique chemical and biological properties compared to its methylated and unsubstituted counterparts
Properties
IUPAC Name |
3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5;/h1-2H,(H,12,13)(H3,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARNJABHJGBIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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